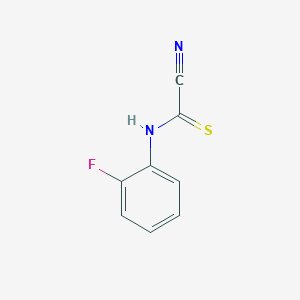
o-Fluorophenylthiocarbamoyl cyanide
Description
o-Fluorophenylthiocarbamoyl cyanide is a thiocarbamoyl derivative characterized by an ortho-fluorinated phenyl group attached to a thiocarbamoyl (N–C=S) backbone, with a cyanide (−CN) substituent. This compound combines the electronic effects of fluorine (electron-withdrawing) and the high reactivity of the cyanide group, making it distinct in applications such as chemical synthesis or pharmacological studies.
Properties
CAS No. |
14190-40-0 |
|---|---|
Molecular Formula |
C8H5FN2S |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1-cyano-N-(2-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI Key |
MQFWFFLILFBRBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)C#N)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
a. Thiocarbamoyl Fluorides
Thiocarbamoyl fluorides (R–N–C=S–F) share the thiocarbamoyl backbone but replace the cyanide group with fluorine. Studies show these compounds exhibit moderate stability under physiological conditions due to the weaker leaving-group tendency of fluoride compared to cyanide. For example, trifluoromethanesulfenamide-derived thiocarbamoyl fluorides demonstrate hydrolytic stability at neutral pH but degrade rapidly under acidic or basic conditions .
b. Phenylthiocarbamoyl Chlorides
Phenylthiocarbamoyl chlorides (Ph–N–C=S–Cl) feature a chlorine substituent instead of cyanide. The chlorine atom imparts higher electrophilicity but lower acute toxicity compared to cyanide. These compounds are widely used as intermediates in agrochemical synthesis, leveraging their reactivity in nucleophilic substitution reactions.
c. Thiophene Fentanyl Derivatives
While structurally distinct (e.g., Thiophene fentanyl hydrochloride), these opioids highlight the role of sulfur-containing groups in modulating biological activity.
Reactivity and Stability
| Compound | Substituent | Stability (pH 7.4, 25°C) | Key Reactivity |
|---|---|---|---|
| o-Fluorophenylthiocarbamoyl cyanide | −CN | Low (rapid hydrolysis) | Cyanide release under hydrolysis; nucleophilic attack at thiocarbonyl sulfur. |
| Thiocarbamoyl fluoride | −F | Moderate | Fluoride release slower; stable in neutral buffers, degrades in extremes. |
| Phenylthiocarbamoyl chloride | −Cl | High | Reacts with amines/alcohols; forms stable thioesters. |
Key Findings :
- The −CN group in this compound facilitates rapid hydrolysis, releasing free cyanide ions, which correlate with acute toxicity (e.g., lactate >8 mmol/L in exposed patients) .
- Thiocarbamoyl fluorides, in contrast, release fluoride ions more slowly, reducing immediate toxicity but posing chronic exposure risks .
Toxicity and Management
Clinical Notes:
- Cyanide antidotes (e.g., hydroxocobalamin) bind free cyanide to form non-toxic cyanocobalamin, while sodium thiosulfate enhances endogenous detoxification via the rhodanese pathway .
- Thiocarbamoyl fluoride toxicity is less acute but requires monitoring for hypocalcemia and renal dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


